![molecular formula C8H7FO2S B3041605 2-((3-Fluorophenyl)thio)acetic acid CAS No. 331-55-5](/img/structure/B3041605.png)
2-((3-Fluorophenyl)thio)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclization, amidation, and hydrolysis. For instance, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of POCl3 or PPA . Another example is the synthesis of 2-thiophene acetic acid through condensation, followed by hydrolysis . These methods highlight the versatility of acetic acid derivatives in forming various heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR, 1H NMR, and mass analysis . X-ray crystallography has been used to determine the stereochemical structure of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . Additionally, the crystal structure of 2-(4-fluorophenoxy) acetic acid has been described, providing insights into the intermolecular interactions and packing modes .
Chemical Reactions Analysis
The chemical reactivity of acetic acid derivatives is demonstrated through various reactions, such as the reaction of thiophene-2-carbonyl isothiocyanate with thioglycolic acid to yield thiazole derivatives . The synthesis of 2-thiopheneacetic acid involves reactions with ethyl oxalyl chloride, hydrazine, and hydrolysis under basic conditions . These reactions showcase the potential of acetic acid derivatives to participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives are characterized by their antimicrobial activities , , and their potential use in synthesizing new drugs . The crystallographic and spectroscopic data provide information on the density, molecular geometry, and intermolecular forces . The synthesis and characterization of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid demonstrate the practical applications of these compounds in drug development .
Scientific Research Applications
Applications in Material Science and Pharmaceuticals
2-((3-Fluorophenyl)thio)acetic acid is a derivative of thiophene, a sulfur-containing heteroaromatic compound. Thiophene derivatives have shown significant potential in material science and pharmaceuticals. They exhibit a wide range of biological activities including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties. Additionally, polymeric thiophenes are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju et al., 2018).
Role in Polymerization Processes
2-((3-Fluorophenyl)thio)acetic acid derivatives like thioxanthone thio-acetic acid (TX−S−CH2−COOH) have been studied for their role in photoinitiated free radical polymerization. These derivatives undergo efficient intersystem crossing into the triplet state, facilitating intramolecular electron transfer followed by hydrogen abstraction and decarboxylation, which produces alkyl radicals. These radicals are crucial for initiating polymerization processes in various materials (Aydın et al., 2005).
Use in DNA Hybridization Sensors
Derivatives of 2-((3-Fluorophenyl)thio)acetic acid, such as poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)), are utilized in electrochemical DNA hybridization sensors. These derivatives facilitate direct chemical substitution of probe oligonucleotides, allowing for the monitoring of biological recognition through electrochemical signals. This application is significant in the field of biosensors and bioelectronics (Cha et al., 2003).
Structural Analysis and Molecular Interactions
Studies on 2-((3-Fluorophenyl)thio)acetic acid derivatives also include detailed structural and electronic property analyses. Investigations into the molecular structure, vibrational spectra, and intermolecular interactions of these compounds provide insights into their stability, reactivity, and potential applications in various fields such as pharmaceuticals and material science (Issa et al., 2020).
Safety and Hazards
The safety information for “2-((3-Fluorophenyl)thio)acetic acid” includes several hazard statements: H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(3-fluorophenyl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPSVGKEJKYOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295006 | |
Record name | 2-[(3-Fluorophenyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331-55-5 | |
Record name | 2-[(3-Fluorophenyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Fluorophenyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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